4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
Description
Properties
CAS No. |
324073-10-1 |
|---|---|
Molecular Formula |
C22H19Cl3N4O |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C22H19Cl3N4O/c1-15-7-9-16(10-8-15)20(30)27-21(22(23,24)25)26-17-11-13-19(14-12-17)29-28-18-5-3-2-4-6-18/h2-14,21,26H,1H3,(H,27,30) |
InChI Key |
MORGDRJBAUNAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methylbenzoyl Chloride with Amines
The benzamide core can be synthesized by reacting 4-methylbenzoyl chloride with an amine. For example:
Key Considerations :
-
Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency by stabilizing intermediates.
-
Base Catalysis : Triethylamine or pyridine is often used to neutralize HCl, driving the reaction to completion.
-
Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
Trichloroethylamine Intermediate Preparation
The trichloroethylamine group is synthesized via halogenation or nucleophilic substitution.
Chlorination of Ethylamine Derivatives
A plausible route involves chlorinating a primary amine:
Reagents and Conditions :
| Step | Reagents | Conditions |
|---|---|---|
| Chlorination | Cl, AlCl | 0–5°C, inert atmosphere |
| Workup | Aqueous NaOH, extraction | Room temperature |
Challenges : Over-chlorination and side reactions (e.g., oxidation) must be mitigated.
Phenylazo-Phenylamino Group Assembly
The phenylazo-phenylamino moiety is synthesized via diazotization and coupling reactions.
Diazonium Salt Formation
Aniline derivatives undergo diazotization to form diazonium salts:
Optimal Conditions :
Azo Coupling with Aromatic Amines
The diazonium salt reacts with an aromatic amine in alkaline conditions:
Catalysts :
Final Assembly of the Target Compound
The trichloroethylamine intermediate is coupled to the benzamide and phenylazo-phenylamino groups.
Stepwise Coupling Strategy
-
Benzamide Synthesis : React 4-methylbenzoyl chloride with trichloroethylamine.
-
Azo Group Introduction : Diazotize the phenylamino group and couple to the aromatic amine.
Example Reaction Sequence :
-
Step 1 :
-
Step 2 :
Optimization and Challenges
Steric Hindrance
The trichloroethyl group and azo linkage introduce steric bulk, complicating coupling reactions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the azo linkage.
Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: Might influence biochemical pathways related to its functional groups, such as those involving oxidative stress or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs and Key Substituents
Spectral and Physicochemical Properties
IR and NMR Spectral Features
- Compound A: Expected IR peaks include ν(N=N) ~1450–1550 cm⁻¹ (azo group), ν(C=O) ~1660–1680 cm⁻¹ (amide), and ν(NH) ~3150–3300 cm⁻¹.
- Halogenated analogs : ν(C-Cl) appears at ~700–800 cm⁻¹. For example, 4-fluoro derivatives () show ν(C-F) at ~1200 cm⁻¹ .
Table 2: Key Spectral Data for Selected Analogs
Physicochemical Properties
- Lipophilicity : The trichloroethyl group increases logP values across analogs. For example, Compound A (predicted logP ~4.5) is more lipophilic than 4-fluoro derivatives (logP ~3.8) .
- Thermal stability : The tert-butyl analog () has a predicted boiling point of 563.3°C, higher than halogenated analogs due to increased molecular weight and branching .
Q & A
Q. Basic
- ¹H/¹³C NMR : Expect signals for the trichloroethyl group (δ 4.5–5.0 ppm for CH₂Cl₃; 70–80 ppm in ¹³C) and aromatic protons (δ 7.0–8.5 ppm for benzamide and phenylazo groups) .
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., ~500–550 g/mol) and fragment ions corresponding to trichloroethyl or benzamide cleavage .
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (azo N=N) .
How can researchers design initial biological assays to evaluate its antimicrobial or anticancer potential?
Q. Basic
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations of 1–100 µg/mL .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Statistical Validation : Use ANOVA or t-tests to compare replicate experiments. Address variability in cell line sensitivity or bacterial strain resistance .
- Assay Standardization : Normalize protocols (e.g., incubation time, solvent controls). Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
How does the compound’s trifluoromethyl group influence its pharmacological profile compared to analogs?
Advanced
The trifluoromethyl group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via HPLC logD) .
- Metabolic Stability : Reduced CYP450-mediated oxidation (confirmed via liver microsome assays) .
Compare with chloro or methoxy analogs to quantify differences in IC₅₀ values and pharmacokinetic parameters .
What are the best practices for optimizing reaction yields in multi-step syntheses involving sensitive functional groups?
Q. Advanced
- Protecting Groups : Use Boc for amines during trichloroethylamine coupling to prevent side reactions .
- Low-Temperature Diazotization : Maintain 0–5°C to stabilize reactive diazonium intermediates .
- HPLC Monitoring : Track intermediate purity (>95%) before proceeding to subsequent steps .
How to investigate its mechanism of action against bacterial enzymes using in silico and in vitro methods?
Q. Advanced
- In Silico : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets like acps-pptase (PDB ID: 3FXY). Prioritize binding poses with ΔG < -8 kcal/mol .
- In Vitro : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH consumption) at varying concentrations (0.1–10 µM) .
What are common pitfalls in interpreting NMR data for such complex molecules, and how to mitigate them?
Q. Advanced
- Signal Overlap : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton assignments .
- Impurity Peaks : Pre-purify via flash chromatography (silica gel, hexane/EtOAc gradient) before analysis .
What are the stability considerations for this compound under various storage conditions?
Q. Basic
- Short-Term : Store at -20°C in anhydrous DMSO (degrade <5% over 30 days).
- Long-Term : Lyophilize and keep under argon at -80°C (stable >1 year). Avoid light exposure to prevent azo bond cleavage .
How to design a structure-activity relationship (SAR) study comparing it with halogenated benzamide analogs?
Q. Advanced
- Variations : Synthesize analogs with Cl, Br, or CF₃ substituents at the benzamide or phenylazo positions .
- Testing : Measure IC₅₀ against a panel of enzymes (e.g., topoisomerase II for anticancer activity) and correlate with electronic (Hammett σ) and steric (Taft Eₛ) parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
